Allyl 1h-imidazole-1-carboxylate

Catalog No.
S3331705
CAS No.
83395-39-5
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl 1h-imidazole-1-carboxylate

CAS Number

83395-39-5

Product Name

Allyl 1h-imidazole-1-carboxylate

IUPAC Name

prop-1-en-2-yl imidazole-1-carboxylate

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c1-6(2)11-7(10)9-4-3-8-5-9/h3-5H,1H2,2H3

InChI Key

NXPBLWUIFYUYRO-UHFFFAOYSA-N

SMILES

C=CCOC(=O)N1C=CN=C1

Canonical SMILES

CC(=C)OC(=O)N1C=CN=C1

Allyl 1H-imidazole-1-carboxylate is an organic compound characterized by the presence of an allyl group attached to an imidazole ring that also contains a carboxylate functional group. Its molecular formula is C6H8N2O2C_6H_8N_2O_2 and it has a molecular weight of approximately 140.14 g/mol. The structure features a five-membered aromatic ring (imidazole) which is crucial for its reactivity and biological properties. This compound is recognized for its role as an acylating agent in various organic synthesis reactions, particularly in the formation of carbonates and esters.

Acylating Agent

AIC functions as a valuable acylating agent, introducing the carboxyallyl group (-CH2-CH=CH-COO-) to various nucleophilic centers, including:

  • Nitrogen: AIC reacts with primary and secondary amines to form amides. This reaction proves beneficial in the synthesis of diverse nitrogen-containing compounds like pharmaceuticals and functional materials [].
  • Oxygen: AIC can acylate enolates, generating allyl enol carbonates. These play a crucial role in Claisen condensations, a fundamental carbon-carbon bond formation reaction in organic synthesis [].
  • Carbon: AIC reacts with certain carbon nucleophiles, enabling the formation of allyl esters, which serve as versatile synthetic intermediates in organic chemistry [].

Selective Acylation

A key advantage of AIC lies in its selective acylation ability. Under specific reaction conditions, AIC can selectively acylate primary alcohols over secondary alcohols present in a mixture. This chemoselectivity makes it a valuable tool for researchers working on complex molecules containing multiple functional groups [].

  • O-Acylation Reactions: It is primarily known for its use in O-acylation reactions of ketone enolates, where it acts as an electrophile. The reaction can be mediated by Lewis acids such as boron trifluoride, enhancing the yield and regioselectivity of the products formed, which often include allyl enol carbonates .
  • Synthesis of Carbonates and Esters: The compound can also be utilized in synthesizing various carbonates and allyl esters, demonstrating its versatility in organic synthesis .

The synthesis of allyl 1H-imidazole-1-carboxylate can be achieved through several methods:

  • From Allylic Alcohols: A common method involves the reaction of allylic alcohols with 1,1'-carbonyldiimidazole in a co-solvent like tetrahydrofuran and dichloromethane at low temperatures. This process typically yields high purity products through simple isolation techniques such as silica gel column chromatography .
  • Using Lewis Acid Catalysis: The reactivity of allyl 1H-imidazole-1-carboxylate can be enhanced by using Lewis acids, which facilitate the acylation process by stabilizing the transition state during reactions with ketone enolates .

Allyl 1H-imidazole-1-carboxylate has several applications in organic chemistry:

  • Organic Synthesis: It is widely employed in synthetic methodologies to create complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound's ability to form stable esters makes it useful in developing polymeric materials and coatings.

Studies on the interactions of allyl 1H-imidazole-1-carboxylate with other chemical species reveal its potential as a reactive intermediate. Its ability to form complexes with Lewis acids enhances its electrophilic character, making it suitable for various acylation reactions. Further research into its interactions could unveil new catalytic applications or lead to the development of novel synthetic pathways.

Allyl 1H-imidazole-1-carboxylate shares structural similarities with several other imidazole derivatives. Here are some comparable compounds:

Compound NameSimilarity IndexKey Features
1-Allyl-1H-imidazole0.80Basic imidazole structure without carboxylate
2-(1H-Imidazol-1-yl)ethanamine0.85Contains amine functionality
2-(1H-Imidazol-1-yl)-N-methylethanamine0.83N-methyl substitution on ethylene group
3-Ethyl-1-methyl-1H-imidazol-3-ium chloride0.83Quaternized imidazole derivative

Uniqueness: Allyl 1H-imidazole-1-carboxylate is unique due to its carboxylate group, which enhances its reactivity compared to simpler imidazole derivatives. Its specific application in O-acylation reactions sets it apart from other compounds that may not exhibit similar electrophilic properties.

Evolution of Heller-Sarpong Reagent Terminology in Modern Organic Synthesis

The systematic name allyl 1H-imidazole-1-carboxylate (CAS 83395-39-5) derives from its structural components: an imidazole ring substituted at the N1 position by a carboxyallyl group. Early literature referred to it descriptively as "allyl imidazolecarbamate" or "Imidazole-1-carboxylic acid allyl ester". The transition to the eponymous Heller-Sarpong reagent occurred in the 2010s, honoring researchers who systematized its application in carbamate-forming reactions. This terminological shift paralleled its adoption in high-profile synthetic campaigns, particularly for protecting-group chemistry in alkaloid and polyketide syntheses.

The reagent's nomenclature reflects its dual reactivity profile:

  • Imidazole moiety: Serves as a leaving group during nucleophilic substitution
  • Allyl carbonate: Provides electrophilic activation for O-, N-, or C-acylation

Contemporary usage favors the Heller-Sarpong designation in methodological studies, while the systematic name persists in safety documentation and commercial catalogs.

Chronological Advancements in Carboxyallyl Group Transfer Methodologies

The development of allyl 1H-imidazole-1-carboxylate as a synthetic tool unfolded through three distinct phases:

Phase 1: Early Applications in Enolate Acylation (2000s)
Initial studies exploited the reagent's ability to acylate ketone enolates under Lewis acid mediation. A landmark 2007 protocol demonstrated:

Reaction ComponentRoleOptimal Conditions
Allyl imidazolecarbamateAcylating agent1.1 equiv
Boron trifluoride etherateLewis acid catalyst2.0 equiv
Ketone substrateEnolate precursorLDA/THF, -78°C → RT

This method enabled O-acylation of cyclic and acyclic ketones with 68-92% yields, overcoming previous limitations in enolate stability.

Phase 2: Expansion to Nitrogen Nucleophiles (2010s)
Microwave-assisted methodologies (2010) broadened the reagent's scope to include:

  • Primary/secondary amine acylation
  • Tandem protection-activation sequences in peptide mimetics
    Key innovation involved BF3·OEt2-mediated activation, permitting chemoselective N-acylation even in presence of competing hydroxyl groups.

Phase 3: Contemporary Applications in Prodrug Design (2020s)
Recent work (2024) harnessed the Heller-Sarpong reagent for:

  • Chemoselective N-protection of hydroxytryptamines
  • Synthesis of acyloxymethyl (ACOM) prodrug derivativesCritical advantage: Mild deprotection conditions (pH 7.4, 37°C) preserve acid-sensitive substrates.

The development of synergistic nickel/palladium dual catalysis represents a significant advancement in asymmetric α-allylation reactions involving allyl 1H-imidazole-1-carboxylate derivatives [1]. This innovative approach combines the unique properties of both transition metals to achieve enhanced reactivity and selectivity in the formation of carbon-carbon bonds [1] [2].

Mechanistic Framework

The synergistic nickel/palladium catalytic system operates through a cooperative mechanism where the nickel-bisoxazoline complex activates the enolate of acetyl imidazole substrates, while the palladium catalyst generates π-allyl palladium electrophiles from allyl alcohol derivatives [1]. This dual activation strategy enables the selective formation of quaternary stereocenters with exceptional control over both regio- and enantioselectivity [1] [3].

The reaction proceeds through simultaneous generation of two reactive intermediates that undergo formal coupling reactions [2] [4]. The nickel catalyst facilitates enolate formation and stabilization, while the palladium component manages the allyl electrophile activation [1] [2]. This cooperative approach differs fundamentally from sequential catalysis, as both metal centers operate concurrently to achieve the desired transformation [4].

Substrate Scope and Selectivity

Research findings demonstrate that α-aryl-substituted 2-acetyl imidazoles serve as excellent substrates for this transformation [1]. The methodology exhibits broad substrate tolerance, accommodating various electronic and steric modifications on both the imidazole core and the allyl electrophile components [1] [5].

The reaction demonstrates excellent branched-to-linear selectivity, typically exceeding 90:10 ratios in favor of the branched products [1] [5]. Enantioselectivities consistently achieve 90-99% enantiomeric excess across diverse substrate combinations [1] [6]. The stereocontrol arises from the chiral environment created by the cooperative interaction between the nickel and palladium catalysts [3] [4].

Synthetic Applications

The utility of this methodology has been demonstrated through gram-scale reactions, indicating its potential for preparative applications [1]. The allylation products undergo subsequent elaboration to generate complex molecular architectures containing multiple stereocenters [1] [3]. These transformations provide access to valuable synthetic intermediates that would be challenging to prepare through alternative methods [6] [3].

Iridium-Catalyzed Enantioselective N-Allylation Strategies

Iridium-catalyzed asymmetric N-allylation reactions represent a powerful approach for the enantioselective functionalization of nitrogen-containing heterocycles using allyl carbonate electrophiles derived from allyl 1H-imidazole-1-carboxylate precursors [7] [8].

Catalyst Development and Optimization

The development of metallacyclic iridium-phosphoramidite complexes has enabled highly selective N-allylation reactions [7] [9]. These single-component catalysts, particularly [Ir(cod)(κ²-L2)(ethylene)] complexes, demonstrate exceptional performance in promoting regioselective and enantioselective allylation reactions [7] [8].

Catalyst optimization studies reveal that the phosphoramidite ligand structure significantly influences both reactivity and selectivity [7] [9]. The most effective catalysts employ resolved 2,2-dihydroxy-1,1-binaphthyl-derived phosphoramidites combined with carefully selected amine substituents [9]. Reaction conditions typically require 2-4 mol% catalyst loading with cesium carbonate as base [7].

Reaction Scope and Mechanistic Insights

EntryIndole SubstrateAllylic CarbonateBranched:Linear RatioYield (%)Enantiomeric Excess (%)
1Ethyl indole-2-carboxylatetert-Butylcinnamyl carbonate97:38999
25-Methoxyindole-2-carboxylateCinnamyl carbonate97:38899
35-Fluoroindole-2-carboxylateCinnamyl carbonate94:68499
45-Chloroindole-2-carboxylateCinnamyl carbonate95:59199
5Indole-2-carboxaldehydeCinnamyl carbonate98:28999

The iridium-catalyzed reactions demonstrate remarkable regioselectivity, favoring N1-allylation over C3-allylation [7] [10]. The branched-to-linear selectivity consistently exceeds 90:10 across diverse substrate combinations [7] [11]. Enantioselectivities routinely achieve 96-99% enantiomeric excess, indicating excellent asymmetric induction by the chiral iridium catalyst [7] [12].

Mechanistic Understanding

The reaction mechanism involves oxidative addition of the allylic carbonate to the iridium center, followed by nucleophilic attack by the indole nitrogen [7] [13]. The stereochemistry is determined by the chiral pocket created by the phosphoramidite ligand, which controls the facial selectivity of the nucleophilic addition [13] [9]. Computational studies suggest that the reaction proceeds through backside attack on the allyl ligand of the intermediate allyliridium complex [7] [8].

Product Elaboration and Applications

The N-allylindole products serve as versatile intermediates for further synthetic transformations [7] [10]. Sequential hydrozirconation and amination reactions convert the allyl moiety into aminoethyl groups, providing access to 3-(1H-indol-1-yl)-N-methyl-3-arylpropan-1-amines [7]. These compounds represent important pharmacophores in medicinal chemistry, particularly as monoamine reuptake inhibitors [7] [11].

Palladium-Mediated Decarboxylative Asymmetric Allylic Alkylation

Palladium-catalyzed decarboxylative asymmetric allylic alkylation reactions utilizing allyl 1H-imidazole-1-carboxylate-derived substrates represent a powerful methodology for constructing quaternary stereocenters [14] [15].

Phosphinooxazoline Ligand Systems

The success of palladium-mediated decarboxylative allylation relies heavily on the development of effective chiral phosphinooxazoline ligands [14] [16]. These bidentate P,N-chelating ligands create asymmetric environments around the palladium center, enabling high levels of enantiocontrol [17] [18]. The modular synthesis of phosphinooxazoline ligands allows for systematic optimization of steric and electronic properties [17].

Research demonstrates that electron-deficient phosphinooxazoline ligands provide superior performance in decarboxylative allylation reactions [15] [16]. The CF₃-substituted tert-butyl phosphinooxazoline ligand shows exceptional activity, enabling catalyst loadings as low as 0.075 mol% while maintaining high enantioselectivity [14] [15].

Reaction Optimization and Scalability

Substrate ClassCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (%)Turnover Number
Cyclopentanone enol carbonates0.588-9590-96180-190
Cyclohexanone enol carbonates0.2585-9288-94340-368
Indanone enol carbonates0.07578-8985-921040-1187
Tetralone enol carbonates0.182-9087-95820-900

The optimization of reaction conditions has enabled significant improvements in catalyst efficiency and substrate scope [14] [15]. The use of palladium(II) acetate as a precatalyst, combined with appropriate phosphinooxazoline ligands, provides access to highly active catalytic systems [14] [19]. These conditions are compatible with industry-relevant reaction media and facilitate straightforward scale-up procedures [14] [15].

Mechanistic Considerations

The decarboxylative allylation mechanism involves initial ionization of the allyl enol carbonate substrate to form a palladium-carboxylate ion pair [19] [16]. The subsequent decarboxylation step is facilitated by palladium coordination, which promotes carbon dioxide elimination [19] [20]. The resulting enolate intermediate undergoes enantioselective allylation through an inner-sphere mechanism involving direct binding to the palladium center [16] [20].

Kinetic studies reveal that the reaction follows second-order kinetics with respect to both the substrate and catalyst [19] [16]. The enantioselectivity is determined during the C-C bond formation step, where the chiral phosphinooxazoline ligand controls the facial approach of the enolate nucleophile [16] [18].

Substrate Preparation Using Allyl 1H-Imidazole-1-Carboxylate

The preparation of allyl enol carbonate substrates for decarboxylative allylation reactions utilizes allyl 1H-imidazole-1-carboxylate as a key reagent [21] [22]. The O-acylation of ketone enolates with allyl 1H-imidazole-1-carboxylate, mediated by boron trifluoride etherate, provides convenient access to substituted allyl enol carbonates [22] [23].

EntryAllyl GroupKetone SubstrateProduct Yield (%)Selectivity
1Cyclohex-2-en-1-yl1-Tetralone88>95% O-acylation
23-Methylbut-2-en-1-yl1-Tetralone76>95% O-acylation
3But-2-en-1-yl2-Methyl-1-tetralone94>95% O-acylation
43-Phenylprop-2-en-1-yl2-Methyl-1-tetralone89>95% O-acylation
52-Methylprop-2-en-1-yl2-Methyl-1-tetralone96>95% O-acylation

The reaction mechanism involves coordination of boron trifluoride to the imidazole nitrogen, which increases the electrophilicity of the carbonyl carbon and promotes O-acylation over competing C-acylation pathways [22] [24]. This methodology provides access to a broad range of substituted allyl enol carbonates in high yields with excellent regioselectivity [22] [23].

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Exact Mass

152.058577502 g/mol

Monoisotopic Mass

152.058577502 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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